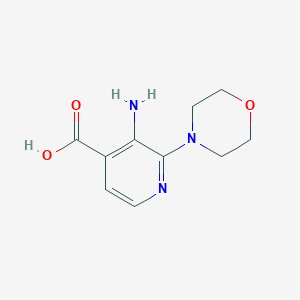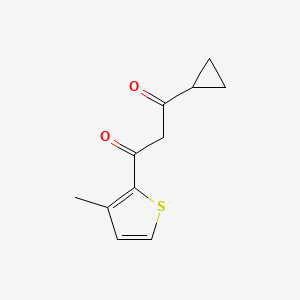
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the class of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a formyl group at the 5-position and a carboxylate ester group at the 6-position, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 1,4-benzodioxine ring. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position using methanol and a suitable acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Methyl 5-hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Substitution: Various substituted benzodioxines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s structure allows it to interact with proteins and nucleic acids, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A simpler structure without the formyl and carboxylate groups.
2,3-Dihydro-1,4-benzodioxine: Lacks the formyl and carboxylate groups but shares the core benzodioxine structure.
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Similar structure but with different functional groups.
Uniqueness
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylate groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-14-11(13)7-2-3-9-10(8(7)6-12)16-5-4-15-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
DDWCVNJGVHQXHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=C1)OCCO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)






